![molecular formula C7H10Cl2N4 B2590565 ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride CAS No. 91981-60-1](/img/structure/B2590565.png)
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride
Overview
Description
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride belongs to a class of heterocyclic compounds featuring a fused triazolo-pyridine core. These compounds are characterized by a triazolo[4,3-a]pyridine scaffold substituted with an amine group via a methyl or alkyl linker, often stabilized as hydrochloride or dihydrochloride salts for enhanced solubility and stability .
Key structural attributes include:
- Core structure: A [1,2,4]triazolo[4,3-a]pyridine ring, which combines a triazole and pyridine moiety.
- Substituent: A methyl or alkyl group linking the core to an amine functionality.
- Salt form: Typically dihydrochloride (e.g., two HCl molecules per base compound) to improve crystallinity and handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,4-triazole derivatives with pyridine derivatives in the presence of suitable catalysts and solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds within the triazolopyridine class exhibit significant pharmacological activities:
- Antidepressant Effects : Compounds like trazodone, derived from this class, demonstrate efficacy as antidepressants through serotonin receptor antagonism .
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is relevant in cancer immunotherapy .
- Antimicrobial and Antifungal Properties : Variants of this compound have been recognized for their antibacterial and antifungal activities .
Neuropharmacology
Studies suggest that derivatives of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride can act as positive allosteric modulators of metabotropic glutamate receptors. This mechanism is crucial for developing treatments for neurological disorders such as schizophrenia and anxiety .
Case Studies
Mechanism of Action
The mechanism of action of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride analogs:
*Note: Molar mass calculated from molecular formula; discrepancies in source data resolved via stoichiometry.
Structural and Functional Analysis
Substituent Effects: Ethyl linker (CAS 93113-10-1): Simpler structure with a short chain, likely favoring solubility but reducing lipophilicity. Lacks safety data, limiting industrial use . However, discontinuation suggests synthesis or stability challenges . Branched alkyl linker (CAS 1240528-12-4): Increased hydrophobicity may enhance membrane permeability, but higher molecular weight (305.25 g/mol) could affect pharmacokinetics .
Salt Form: Dihydrochlorides (e.g., CAS 93113-10-1, 2138207-88-0) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., CAS 1993010-50-6), critical for in vitro assays .
Impurity analogs (e.g., CAS 62337-66-0) underscore the role of triazolo-pyridines in drug development as synthetic intermediates or degradation markers .
Research and Industrial Considerations
- Discontinuation Trends : Several analogs (e.g., CAS 1993010-50-6, 93113-10-1) are marked as discontinued, indicating possible scalability issues, regulatory hurdles, or reduced commercial demand .
- Safety and Handling: Limited safety data for many compounds (e.g., CAS 93113-10-1) necessitate caution in laboratory settings .
- Purity Standards : High-purity derivatives (e.g., 95% for CAS 1993010-50-6) are prioritized for reproducible research outcomes .
Biological Activity
The compound ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride is a member of the triazolopyridine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8N4·2HCl
- Molecular Weight : Approximately 300.25 g/mol
- Structure : The compound features a triazole ring fused to a pyridine moiety, linked to a methylamine group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that compounds in this class can act as positive allosteric modulators for certain receptors, enhancing their pharmacological effects .
Biological Activities
-
Anticancer Activity :
- A study indicated that derivatives of triazolo[4,3-a]pyridine exhibit potent inhibitory effects on the TGF-β type I receptor kinase (ALK5), which is crucial in cancer progression. The compound demonstrated an IC50 value of 0.013 μM in kinase assays, highlighting its potential as an anticancer agent .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Some derivatives have shown significant antimicrobial properties against various bacterial strains, suggesting a potential role in developing new antibiotics.
Case Study 1: TGF-β Inhibition
A series of triazolopyridine derivatives were synthesized and evaluated for their ability to inhibit the TGF-β receptor kinase. The most potent compound exhibited high selectivity and oral bioavailability, making it a candidate for further development as an anticancer therapeutic agent .
Case Study 2: Neuroprotection
In vitro studies demonstrated that certain triazolo[4,3-a]pyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These findings support their potential use in treating neurodegenerative diseases .
Data Tables
Activity Type | Target | IC50 Value (μM) | Notes |
---|---|---|---|
Anticancer | ALK5 | 0.013 | High selectivity for cancer cell lines |
Neuroprotection | Glutamate receptors | N/A | Prevents excitotoxicity |
Antimicrobial | Various bacterial strains | N/A | Potential for new antibiotic development |
Q & A
Q. Basic: What are the recommended synthetic methodologies for preparing ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. A green chemistry approach employs sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product after 3 hours. Key steps include:
- Oxidative ring closure : NaOCl oxidizes the hydrazine precursor to form the triazolopyridine core.
- Purification : Crude product is extracted and passed through an alumina plug to achieve analytical purity .
Table 1: Reaction Conditions for Oxidative Cyclization
Parameter | Value |
---|---|
Oxidant | Sodium hypochlorite |
Solvent | Ethanol |
Temperature | Room temperature (25°C) |
Reaction Time | 3 hours |
Yield | 73% |
Q. Basic: How can researchers confirm the structural integrity and purity of this compound?
Analytical characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amine protonation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₁H₁₇ClN₄ for related derivatives) .
- Elemental Analysis : Validate chloride content in the dihydrochloride salt.
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography .
Q. Basic: What biological activities are associated with the triazolopyridine scaffold?
The [1,2,4]triazolo[4,3-a]pyridine core exhibits:
- Antimicrobial activity : Via disruption of bacterial cell membranes.
- Antiproliferative effects : Inhibition of kinase pathways in cancer cells.
- Receptor modulation : Interaction with GABA or serotonin receptors .
Methodological Tip : Screen activity using in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
Q. Advanced: How can reaction conditions be optimized to improve yield and scalability?
Critical variables include:
- Solvent polarity : Ethanol enhances NaOCl solubility but may limit scalability; test alternatives like acetonitrile.
- Oxidant stoichiometry : Excess NaOCl may degrade intermediates; titrate to 1.2–1.5 equivalents.
- Temperature control : Elevated temperatures (40–50°C) accelerate kinetics but risk side reactions .
Table 2: Optimization Parameters
Variable | Optimal Range | Effect on Yield |
---|---|---|
NaOCl Equivalents | 1.2–1.5 | Maximizes cyclization |
Solvent | Ethanol/acetonitrile | Balances polarity |
Reaction Scale | <10 mmol | Minimizes byproducts |
Q. Advanced: How to reconcile contradictions in reported synthetic routes (e.g., oxidant toxicity vs. efficiency)?
Earlier methods used toxic Cr(VI) salts or DDQ, which pose environmental and safety risks. Modern green alternatives like NaOCl reduce hazards but may require longer reaction times. Resolution Strategy :
- Compare turnover numbers (TON) and environmental impact scores (E-factor).
- Validate purity and yield trade-offs via side-by-side trials .
Q. Advanced: What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to receptors (e.g., serotonin 5-HT₃) using AutoDock Vina.
- QSAR Modeling : Corrogate substituent effects (e.g., amine chain length) with IC₅₀ values from assays.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. Advanced: How to address discrepancies in biological activity data across studies?
Potential causes include:
- Salt form variability : Dihydrochloride vs. free base alters solubility and bioavailability.
- Assay conditions : pH, serum protein binding, or cell line differences.
Mitigation : - Standardize salt forms and dissolution protocols.
- Replicate studies across multiple cell lines (e.g., HEK293, HeLa) .
Q. Advanced: What strategies enable targeted modification of the triazolopyridine core?
- N-Functionalization : Alkyl halides or acyl chlorides under basic conditions.
- Electrophilic Substitution : Introduce halogens at the pyridine C8 position.
- Reduction : Convert triazole to dihydro derivatives for SAR studies .
Table 3: Common Derivatization Reactions
Reaction Type | Reagents | Product Application |
---|---|---|
N-Alkylation | Methyl iodide, K₂CO₃ | Enhanced lipophilicity |
Oxidation | H₂O₂, mCPBA | N-Oxide probes for imaging |
Suzuki Coupling | Aryl boronic acids | Extended π-systems for binding |
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;;/h1-4H,5,8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXRTGEVVDRPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91981-60-1 | |
Record name | [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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